N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide
Description
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy and methoxy-substituted phenyl ring, an oxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15(13(17)10-7-19-8-14-10)6-9-3-4-12(18-2)11(16)5-9/h3-5,7-8,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZACKKOVHEUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)O)C(=O)C2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. For instance, starting with 2-bromoacetophenone and an appropriate amide under basic conditions can yield the oxazole ring.
Substitution Reactions: The phenyl ring can be functionalized with hydroxy and methoxy groups through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while hydroxylation can be performed using a hydroxylating agent like hydrogen peroxide.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the oxazole ring. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a strong nucleophile like sodium methoxide (NaOMe) can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies, particularly those involving oxidoreductases and transferases.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds with amino acid residues in enzyme active sites, while the oxazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazole analogs. These differences can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
